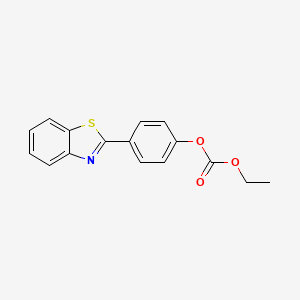
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate, also known as BZTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BZTC belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different organisms. In humans, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and modulate the immune response. In plants, this compound has been shown to regulate plant growth and development, enhance stress tolerance, and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for extended periods without degradation. However, one of the main limitations of using this compound is its potential toxicity and side effects. This compound can be harmful if ingested or inhaled, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research on 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound as a plant growth regulator and pesticide. Additionally, the synthesis of this compound-based materials and polymers for various applications is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound exhibits diverse biological activities and has been extensively studied for its potential use in medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects in different organisms. The future directions for research on this compound are promising, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate involves the reaction of 4-(1,3-benzothiazol-2-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound through a nucleophilic substitution reaction. The yield of the reaction is typically high, and the purity of the final product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, this compound has been used as a plant growth regulator and pesticide. In material science, this compound has been used as a precursor for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-16(18)20-12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYDZVOKRNGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
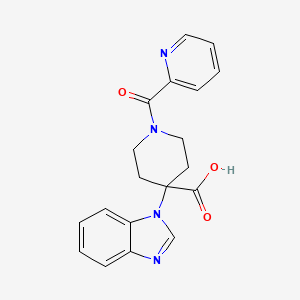
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
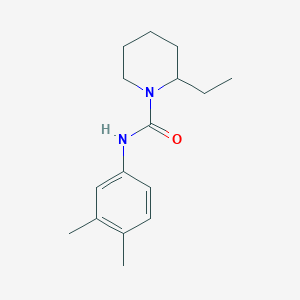
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
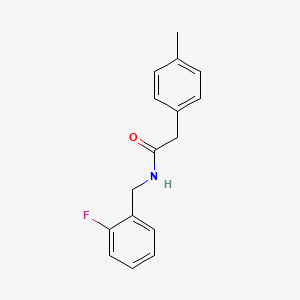
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)

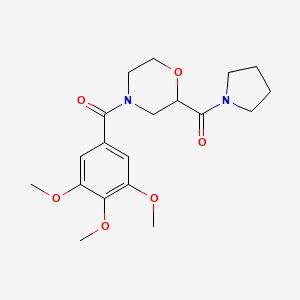
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)